molecular formula C12H10OS B1359352 3-(2-Methylbenzoyl)thiophene CAS No. 67869-14-1

3-(2-Methylbenzoyl)thiophene

Cat. No.: B1359352
CAS No.: 67869-14-1
M. Wt: 202.27 g/mol
InChI Key: WOAWYLIOLUTPRQ-UHFFFAOYSA-N
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Description

3-(2-Methylbenzoyl)thiophene is an organic compound with the molecular formula C12H10OS. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. The compound is characterized by the presence of a 2-methylbenzoyl group attached to the thiophene ring. This structural modification imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

3-(2-Methylbenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, they can alter the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, thiophene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can degrade under certain conditions, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiophene derivatives can undergo oxidation and conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbenzoyl)thiophene typically involves the acylation of thiophene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Thiophene+2-Methylbenzoyl chlorideAlCl3This compound\text{Thiophene} + \text{2-Methylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Thiophene+2-Methylbenzoyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylbenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products Formed:

Scientific Research Applications

3-(2-Methylbenzoyl)thiophene has diverse applications in scientific research:

Comparison with Similar Compounds

    3-Benzoylthiophene: Lacks the methyl group, resulting in different chemical reactivity and physical properties.

    2-Methyl-3-benzoylthiophene: Positional isomer with the methyl group at a different location, affecting its reactivity and applications.

    2,5-Dimethyl-3-benzoylthiophene: Contains additional methyl groups, further altering its properties.

Uniqueness: 3-(2-Methylbenzoyl)thiophene is unique due to the specific positioning of the 2-methylbenzoyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

(2-methylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-4-2-3-5-11(9)12(13)10-6-7-14-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAWYLIOLUTPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641825
Record name (2-Methylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67869-14-1
Record name (2-Methylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the methyl group in methyl-3-benzoylthiophenes influence their photochemical reactivity?

A1: The study demonstrates that the position of the methyl group in methyl-3-benzoylthiophenes significantly impacts their photochemical behavior. This is primarily due to the influence of the methyl group on the energy levels and nature of the excited states, particularly the triplet states. [] For instance, in 3-(2-Methylbenzoyl)thiophene, the presence of the methyl group on the benzoyl ring influences the energy difference between the n,π and π,π triplet states, ultimately affecting which type of triplet state is predominantly responsible for the observed photochemistry. The study highlights that these subtle structural changes can lead to different photochemical pathways and product distributions.

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